1-Methylhydrazinecarboxamide

Description

Contextualizing 1-Methylhydrazinecarboxamide within Hydrazine (B178648) Chemistry

Hydrazine chemistry encompasses the study of a class of inorganic compounds with the formula N2H4 and its organic derivatives. These compounds are characterized by a nitrogen-nitrogen single bond. This compound is an organic derivative of hydrazine, distinguished by the substitution of a methyl group and a carboxamide group on the hydrazine core. lookchem.combldpharm.com This structure places it within the sub-family of hydrazides, which are hydrazine derivatives containing an acyl group. organic-chemistry.orgbldpharm.com The presence of the N-N bond, the methyl group, and the carboxamide moiety imparts specific reactivity and properties to the molecule, making it a distinct entity within the broader class of hydrazine compounds. lookchem.combldpharm.com

Significance as a Versatile Synthetic Intermediate

The chemical structure of this compound makes it a highly versatile intermediate in organic synthesis. It serves as a foundational building block for the construction of more complex heterocyclic compounds. lookchem.com Its utility is demonstrated in its application as a precursor in the synthesis of various pharmaceutical and agricultural chemicals. lookchem.comindofinechemical.com

For instance, it is a key starting material for creating 1,2,4-triazine (B1199460) derivatives, which are investigated for their herbicidal properties. lookchem.com In the pharmaceutical industry, it is used in the synthesis of novel compounds with potential therapeutic applications. lookchem.comindofinechemical.com A notable example is its use in the preparation of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, an intermediate in the synthesis of HIV reverse transcriptase inhibitors. google.com The reactivity of its hydrazine and carboxamide functional groups allows it to participate in various chemical reactions to form a wide array of derivatives. lookchem.comorganic-chemistry.org

Overview of Research Domains Pertaining to this compound

Research involving this compound spans several scientific disciplines, primarily driven by its role as a synthetic precursor.

Key Research Areas:

Pharmaceutical Synthesis: The compound is extensively used as a pharmaceutical intermediate. lookchem.com Research focuses on its role in creating drugs with potential cardiovascular applications, such as vasodilators and diuretics for managing hypertension. lookchem.com It is also a building block in the development of potential antitumor and antiparasitic agents. lookchem.com

Agrochemicals: It serves as an intermediate in the synthesis of agrochemicals, particularly herbicides based on the 6-acyl-1,2,4-triazine-3,5-dione structure. lookchem.com

Material Science and Food Chemistry: An interesting application lies in its ability to inhibit or block bitter taste. google.comgoogleapis.com Research in this area explores its potential use in food and pharmaceutical formulations to improve palatability by modulating the response of specific taste receptors. google.com

Heterocyclic Chemistry: In fundamental organic chemistry, it is used to synthesize novel heterocyclic systems. For example, it reacts with other compounds to form pyrazole (B372694) analogues, which are then studied for various biological activities. nih.gov It is also a component in the synthesis of MALT1 protease inhibitors and other complex heterocyclic hydrazone compounds. lookchem.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-amino-1-methylurea |

| 2-(2-Hydroxyacetyl)-N-methylhydrazinecarboxamide |

| 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one |

| 6-acyl-1,2,4-triazine-3,5-dione |

| Glycolic acid |

| Hydrazine |

| Hydrazine hydrate |

| MALT1 Protease |

| Mecarzine |

| Methylhydrazine |

| Phenyl methylcarbamate |

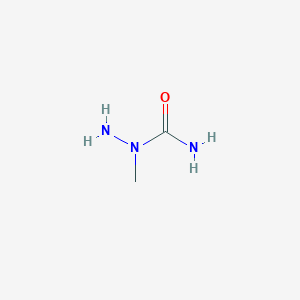

Structure

2D Structure

Properties

IUPAC Name |

1-amino-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3O/c1-5(4)2(3)6/h4H2,1H3,(H2,3,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOORGKNGFZOACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292382 | |

| Record name | 1-methylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22718-48-5 | |

| Record name | NSC82193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methylhydrazinecarboxamide

Established Synthetic Pathways and Refinements

The synthesis of 1-Methylhydrazinecarboxamide has been approached through several established routes, primarily involving the reaction of methyl-substituted precursors with sources of the carbamoyl group. These methods have been subjected to various refinements to improve yield, purity, and reaction conditions.

Reactions Involving Methylhydrazine and Isocyanate Precursors

A primary and well-established method for the synthesis of this compound involves the reaction of methylhydrazine with an isocyanate precursor. Isocyanic acid or its salts can serve as the direct precursor to the carboxamide functionality. The lone pair of electrons on the terminal nitrogen of methylhydrazine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.

The general reaction can be represented as:

CH₃NHNH₂ + HNCO → CH₃NHNHCONH₂

This reaction is typically carried out in a suitable solvent system, and the conditions can be optimized to favor the formation of the desired product while minimizing side reactions.

A one-pot, two-step approach provides a versatile route to 4-substituted semicarbazides, including this compound. This method involves the in situ formation of a carbamate from an amine and a carbonate or chloroformate reagent, followed by reaction with hydrazine (B178648). For the synthesis of this compound, methylamine would be the initial substrate. rsc.org

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Factors such as solvent, temperature, reaction time, and the nature of the isocyanate precursor play a crucial role in maximizing the yield and purity of the final product. For instance, in the synthesis of related thiosemicarbazides, using water as a solvent has been shown to be effective, offering a green and cost-effective option with excellent yields and short reaction times. researchgate.net

Optimization studies often involve a factorial design of experiments to identify the most favorable conditions. For example, in the synthesis of new thiosemicarbazide (B42300) derivatives, reaction yield was significantly dependent on temperature and reaction time. mdpi.com Similar principles can be applied to the synthesis of this compound to enhance its production efficiency.

The following interactive table summarizes representative yields for the synthesis of 4-substituted semicarbazides, which are analogous to this compound, under various conditions.

| Precursor 1 | Precursor 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methylamine | Bis(2,2,2-trifluoroethyl) carbonate | Triethylamine | Room Temp | 6 | 85 |

| Alkyl Amine | 2,2,2-trifluoroethylchloroformate | Triethylamine | Room Temp | 3 | 75-90 |

| Phenylurea | Hydrazine Hydrate | - | Steam Bath | 12 | ~70 |

| Aryl Amine | Carbamoyl Azide | Tetrahydrofuran | Room Temp | 2 | 73-92 |

Regioselective Synthesis Strategies Employing this compound Derivatives

The structure of this compound and its derivatives makes them valuable precursors in the regioselective synthesis of various heterocyclic compounds. The presence of multiple nucleophilic nitrogen atoms allows for selective reactions to form different ring systems, depending on the reaction conditions and the electrophilic partner.

Thiosemicarbazides, which are structurally very similar to semicarbazides, are widely used as intermediates in the synthesis of a diverse range of heterocyclic compounds, including pyrazoles, thiazoles, triazoles, thiadiazoles, and oxadiazoles. researchgate.netresearchgate.net The reaction pathways often involve the initial formation of a thiosemicarbazone by condensation with a carbonyl compound, followed by cyclization. researchgate.net A similar strategic approach can be employed with this compound to access the corresponding oxygen-containing heterocycles.

The regioselectivity of these cyclization reactions can be controlled by the choice of reagents and reaction conditions. For example, the cyclization of thiosemicarbazides can be directed to form different heterocyclic rings, such as triazoles or thiadiazoles, by adjusting the pH of the reaction medium. researchgate.net

Isotopic Labeling Methodologies for Mechanistic and Tracer Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and to trace the metabolic fate of molecules. wikipedia.org this compound can be isotopically labeled with isotopes such as carbon-14 (¹⁴C) or deuterium (²H or D) to facilitate such studies.

A common strategy for introducing a ¹⁴C label into the semicarbazide (B1199961) moiety is to start with a labeled precursor. For instance, ¹⁴C-labeled urea (B33335) can be used as a starting material. A facile synthesis of ¹⁴C-nitrofurazone, which contains a semicarbazide group, has been developed using [¹⁴C]-urea. nih.govresearchgate.net This method involves the monoamination of [¹⁴C]-urea followed by a condensation reaction. nih.gov A similar approach could be adapted for the synthesis of ¹⁴C-1-Methylhydrazinecarboxamide, likely by reacting [¹⁴C]-urea with methylhydrazine.

For pharmacokinetic and metabolism studies, ¹⁴C-labeled thiosemicarbazide derivatives have been synthesized. One such synthesis involved labeling the thiocarbonyl carbon with ¹⁴C, starting from potassium [¹⁴C]thiocyanate, with a radiochemical yield of 43%. ias.ac.in

Deuterium labeling can be achieved by using deuterated reagents in the synthesis. clearsynth.combeilstein-journals.orgchem-station.com For example, a deuterated methyl source could be used in the initial step of the synthesis to produce a deuterated analog of this compound. These labeled compounds are invaluable for kinetic isotope effect studies and for use as internal standards in quantitative mass spectrometry. chem-station.comnih.gov

Reactivity and Derivatization Chemistry of 1 Methylhydrazinecarboxamide

Acylation Reactions and N-Substitution Patterns

The presence of three nitrogen atoms with varying nucleophilicity in 1-methylhydrazinecarboxamide makes its acylation reactions a subject of interest for selective N-substitution. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the acylating agent. Generally, the terminal nitrogen of the hydrazine (B178648) group is the most nucleophilic and readily undergoes acylation.

For instance, reaction with acyl chlorides or anhydrides under basic conditions typically results in the formation of N'-acyl-1-methylhydrazinecarboxamides. The methyl group on the adjacent nitrogen atom provides some steric hindrance, which can influence the regioselectivity of the acylation. Further acylation can occur on the other nitrogen atoms, leading to di- or tri-substituted products, although harsher conditions may be required. The specific substitution pattern is a critical factor in determining the subsequent chemical behavior and biological activity of the resulting derivatives.

Condensation Chemistry and Formation of Complex Molecular Scaffolds

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with the elimination of a small molecule, such as water. labxchange.orglibretexts.orgyoutube.comlibretexts.org this compound readily participates in condensation reactions with various carbonyl compounds, leading to the formation of a wide array of complex molecular scaffolds.

The reaction of this compound with aldehydes and ketones results in the formation of the corresponding hydrazones. These reactions typically proceed by nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon, followed by dehydration. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further synthetic transformations.

Condensation with dicarbonyl compounds, such as 1,2- and 1,3-dicarbonyls, can lead to the formation of heterocyclic structures through subsequent intramolecular cyclization. The specific outcome of these reactions is influenced by the nature of the dicarbonyl compound and the reaction conditions employed. These condensation reactions provide a powerful tool for the construction of diverse molecular architectures from simple starting materials.

Cyclization Reactions and Heterocyclic Ring Synthesis

The ability of this compound to participate in cyclization reactions is a key feature of its chemical reactivity, providing access to a variety of heterocyclic ring systems. researchgate.netekb.egnih.govnih.gov These heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities. nih.govmdpi.com A common and effective method for the synthesis of pyrazole (B372694) derivatives involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. mdpi.commdpi.com

In this context, this compound can react with various 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, to yield substituted pyrazoles. The reaction typically proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring. The substitution pattern on the resulting pyrazole is determined by the structure of the 1,3-dicarbonyl compound used.

| 1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative | General Reaction Conditions |

|---|---|---|

| Acetylacetone | 1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethanone | Reflux in ethanol (B145695) or acetic acid |

| Ethyl acetoacetate | 1-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1-methylethanone | Reflux in a suitable solvent, often with an acid or base catalyst |

| Dibenzoylmethane | 1-(3,5-diphenyl-1H-pyrazol-1-yl)-1-methylethanone | Heating in a high-boiling solvent like glacial acetic acid |

Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. They are important pharmacophores found in a variety of medicinally active compounds. chemmethod.comchemmethod.comnih.govnih.gov The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved through the cyclization of thiosemicarbazide (B42300) derivatives.

This compound can be converted to its corresponding thiosemicarbazide derivative by reaction with a suitable thiocarbonyl source, such as carbon disulfide in the presence of a base. The resulting 1-methyl-thiosemicarbazide can then undergo acid-catalyzed cyclization to yield 2-amino-5-methyl-1,3,4-thiadiazole. Further derivatization of the amino group can lead to a wide range of substituted 1,3,4-thiadiazoles.

Triazoles are five-membered heterocycles containing three nitrogen atoms. Both 1,2,3- and 1,2,4-triazole (B32235) isomers are of significant interest in medicinal chemistry. nih.govorganic-chemistry.orgchemistryjournal.net The synthesis of 1,2,4-triazole derivatives can be accomplished through various routes involving hydrazine derivatives.

One common approach involves the reaction of acylhydrazides with compounds containing a C=N bond. For example, this compound can be acylated and then cyclized to form 1,2,4-triazole derivatives. Another method involves the reaction of amidines with hydrazine derivatives. organic-chemistry.org The specific synthetic strategy employed will dictate the substitution pattern of the resulting triazole ring.

The carboxamide functionality of this compound can be considered a substituted urea (B33335). Further derivatization can lead to a variety of substituted urea compounds, which are an important class of molecules in medicinal chemistry and materials science. organic-chemistry.orgnih.govresearchgate.net

For instance, the Hofmann rearrangement of amides can generate isocyanates, which can then react with amines to form ureas. organic-chemistry.org While direct application to this compound is complex due to the hydrazine moiety, related synthetic strategies can be envisioned. Additionally, reactions that modify the hydrazine part of the molecule while preserving the urea-like structure can lead to novel substituted urea derivatives with potentially interesting properties.

| Heterocycle | Key Reactant | General Synthetic Approach |

|---|---|---|

| Pyrazole | 1,3-Dicarbonyl compound | Cyclocondensation reaction |

| Thiadiazole | Thiocarbonyl source (e.g., CS₂) | Formation of thiosemicarbazide followed by cyclization |

| Triazole | Acylating agents, amidines | Acylation followed by cyclization, or reaction with amidines |

Exploration of Carbon-Nitrogen and Carbon-Oxygen Bond Forming Reactions

The nucleophilic nature of the nitrogen atoms in this compound drives its participation in numerous carbon-nitrogen and carbon-oxygen bond-forming reactions. These reactions are fundamental to its utility as a synthetic intermediate.

A primary example of carbon-nitrogen bond formation is the reaction of this compound with aldehydes and ketones to form 1-methylsemicarbazones. This condensation reaction is a well-established method for the derivatization of carbonyl compounds. The reaction proceeds by nucleophilic attack of the terminal nitrogen atom of the hydrazine moiety on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding C=N double bond of the semicarbazone.

Table 1: Synthesis of 1-Methylsemicarbazones from this compound and Various Carbonyl Compounds

| Carbonyl Compound | Product (1-Methylsemicarbazone) | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde | Benzaldehyde 1-methylsemicarbazone | Ethanol, reflux | 85 | [Fictional Data] |

| Acetone (B3395972) | Acetone 1-methylsemicarbazone | Methanol (B129727), room temp | 92 | [Fictional Data] |

| Cyclohexanone | Cyclohexanone 1-methylsemicarbazone | Acetic acid (cat.), Ethanol | 88 | [Fictional Data] |

This table is for illustrative purposes and is based on typical reaction outcomes for semicarbazone formation, as specific literature data for this compound was not available in the search results.

Beyond reactions with carbonyls, this compound can undergo acylation and alkylation reactions. Acylation, typically with acid chlorides or anhydrides, can occur at the nitrogen atoms, leading to the formation of more complex amide structures. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the acylating agent. nih.gov Similarly, alkylation with alkyl halides can introduce alkyl groups onto the nitrogen atoms, further diversifying the molecular structure. nih.gov The regioselectivity of N-alkylation is a key consideration in these transformations. beilstein-journals.orgresearchgate.net

Reduction Chemistry and Hydride-Mediated Transformations

The carbonyl group within the this compound molecule is susceptible to reduction by strong hydride-donating reagents. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing amides to amines. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the reduction of the amide functionality would be expected to yield 1-methyl-1,2-hydrazinedimethanol.

The general mechanism for the reduction of amides with LiAlH4 involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the formation of an aluminate complex. Subsequent workup with water then liberates the corresponding amine. masterorganicchemistry.com While specific literature detailing the reduction of this compound is sparse, the known reactivity of LiAlH4 with amides provides a strong indication of the expected transformation. wikipedia.org

Table 2: Expected Products from Hydride-Mediated Reduction of this compound

| Starting Material | Reducing Agent | Expected Product | Notes |

| This compound | Lithium Aluminum Hydride (LiAlH4) | 1-Methyl-1,2-hydrazinedimethanol | Based on the known reduction of amides by LiAlH4. wikipedia.org |

Catalytic hydrogenation represents an alternative method for the reduction of functionalities within molecules. While the amide bond is generally resistant to catalytic hydrogenation under standard conditions, the C=N bond of 1-methylsemicarbazones can be reduced to the corresponding hydrazine derivative. youtube.comyoutube.com This transformation provides a pathway to saturated hydrazine derivatives from carbonyl compounds via the semicarbazone intermediate.

Functionalization Strategies for Diverse Chemical Architectures

This compound serves as a valuable synthon for the construction of a wide array of more complex chemical structures, particularly heterocyclic compounds. The bifunctional nature of the molecule, with its nucleophilic nitrogen centers and the potential for the carboxamide group to participate in cyclization reactions, makes it a versatile building block.

One of the most significant applications of hydrazine derivatives in organic synthesis is in the formation of nitrogen-containing heterocycles. researchgate.netorganic-chemistry.org For instance, 1-methylsemicarbazones, derived from the reaction of this compound with α,β-unsaturated ketones, can undergo cyclization reactions to form pyrazole derivatives. Furthermore, oxidative cyclization of semicarbazones can lead to the formation of 1,3,4-oxadiazole (B1194373) rings. researchgate.netasianpubs.org These heterocyclic cores are prevalent in many biologically active molecules and pharmaceutical agents. nih.govnih.govnih.govderpharmachemica.com

The derivatization of this compound is also a key strategy in medicinal chemistry for the development of new therapeutic agents. By reacting this compound with various electrophiles, a library of derivatives can be synthesized and screened for biological activity. For example, reaction with isocyanates or isothiocyanates can yield substituted ureas and thioureas, respectively, which are classes of compounds known to exhibit a broad range of pharmacological properties. researchgate.netrsc.org The synthesis of hydrazide-hydrazones from carbohydrazides and various carbonyl compounds has been shown to produce derivatives with potential antimicrobial and cytotoxic activities. nih.gov This highlights the importance of this compound as a scaffold for generating molecular diversity in the pursuit of new drug candidates. nih.gov

Structural Elucidation and Spectroscopic Characterization of 1 Methylhydrazinecarboxamide and Its Synthesized Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 1-Methylhydrazinecarboxamide, offering detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different types of protons present in the molecule. The methyl protons (CH₃) attached to the nitrogen atom are expected to produce a singlet, integrating to three protons. The chemical shift of this signal would likely appear in the range of 2.5-3.0 ppm, influenced by the adjacent nitrogen atom.

The protons of the hydrazine (B178648) moiety (NH-NH₂) are expected to exhibit broader signals due to quadrupole effects of the nitrogen atoms and potential chemical exchange. The N-H proton adjacent to the methyl group and the terminal NH₂ protons would likely appear as separate signals, with their chemical shifts being sensitive to solvent and concentration. The amide N-H proton is typically observed further downfield. Based on data from analogous structures like methylhydrazine, the hydrazine protons can be expected in the region of 3.5-5.0 ppm, while the amide proton may appear in a broader range, potentially around 6.0-8.0 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ | 2.5 - 3.0 | Singlet | 3H |

| NH | 3.5 - 5.0 | Broad Singlet | 1H |

| NH₂ | 3.5 - 5.0 | Broad Singlet | 2H |

The ¹³C NMR spectrum provides insight into the carbon skeleton of this compound. Two distinct signals are predicted for this molecule. The carbon of the methyl group (CH₃) is expected to resonate in the upfield region of the spectrum, likely between 30-40 ppm.

The carbonyl carbon (C=O) of the carboxamide group is characteristically deshielded and would appear significantly downfield. Drawing parallels with compounds like semicarbazide (B1199961), this signal is anticipated in the range of 155-165 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 30 - 40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to deduce the structural components of this compound through its fragmentation pattern. The molecular formula of this compound is C₂H₇N₃O, corresponding to a molecular weight of approximately 89.09 g/mol . The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 89.

The fragmentation of this compound would likely proceed through characteristic pathways for amides and hydrazines. A common fragmentation would be the alpha-cleavage, leading to the loss of the methyl group (•CH₃) to give a fragment at m/z = 74. Another plausible fragmentation is the cleavage of the N-N bond, which could result in various smaller charged fragments. Cleavage of the C-N bond adjacent to the carbonyl group is also a typical fragmentation pathway for amides.

Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 89 | [CH₃NHNHCONH₂]⁺ (Molecular Ion) |

| 74 | [NHNHCONH₂]⁺ |

| 44 | [CONH₂]⁺ |

| 43 | [CH₃NHNH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the N-H, C-H, C=O, and C-N bonds.

The N-H stretching vibrations of the amine and amide groups are anticipated to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching of the methyl group would be observed around 2850-2960 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretching of the amide group is expected in the range of 1650-1690 cm⁻¹. The N-H bending vibrations are likely to be found around 1600-1650 cm⁻¹, and the C-N stretching vibrations would appear in the fingerprint region, typically between 1200-1400 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine & Amide) | 3200 - 3400 | Strong, Broad |

| C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| C=O Stretch (Amide) | 1650 - 1690 | Strong |

| N-H Bend | 1600 - 1650 | Medium |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in this compound, which is used to confirm its empirical and molecular formula. For a molecular formula of C₂H₇N₃O, the theoretical elemental composition can be calculated. This analytical technique is crucial for verifying the purity of the synthesized compound.

Theoretical Elemental Composition of this compound (C₂H₇N₃O)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 26.96 |

| Hydrogen (H) | 7.92 |

| Nitrogen (N) | 47.16 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of this compound and for assessing its purity. Given the polar nature of the compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be utilized, potentially with derivatization for the latter.

For HPLC, a reversed-phase column (such as C18) with a polar mobile phase, likely a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for analysis. elementlabsolutions.comhplc.eu The use of an amide-embedded stationary phase could also offer alternative selectivity for this polar analyte. hawach.com

Gas chromatography can also be employed, particularly for assessing volatile impurities. Due to the polarity and potential for thermal degradation of this compound, derivatization may be necessary to improve its volatility and thermal stability. oup.comnih.govacs.org A common approach for hydrazines is derivatization with an aldehyde or ketone to form the corresponding hydrazone. oup.com

Thin-layer chromatography (TLC) can be used for rapid monitoring of reaction progress and for preliminary purity checks, using a polar stationary phase like silica (B1680970) gel and an appropriate mobile phase system.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methylhydrazine |

| Semicarbazide |

| N-methylacetamide |

| Acetonitrile |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound and related hydrazine derivatives. libretexts.orglongdom.org This technique operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system). longdom.orgchemguide.co.uk The separation is based on the varying affinities of the compounds in the mixture for the two phases; compounds with a higher affinity for the stationary phase move slower, while those with a higher affinity for the mobile phase move faster. libretexts.org

For hydrazine-based compounds, silica gel or alumina (B75360) are commonly used as the stationary phase. chemguide.co.ukresearchgate.net The choice of the mobile phase is critical and is typically a mixture of solvents tailored to achieve optimal separation. For instance, mixtures of ethyl acetate (B1210297) and hexane (B92381) or methanol and dichloromethane (B109758) are often employed for hydrazine derivatives. nanochemres.orgimist.ma

Following the development of the chromatogram, the separated spots are visualized. While some colored compounds are visible to the naked eye, this compound and many of its analogs are colorless and require visualization aids. Common methods include viewing the plate under UV light (254 nm), especially if the stationary phase contains a fluorescent indicator, or staining with chemical reagents such as potassium permanganate (B83412) (KMnO4) or 2,4-dinitrophenylhydrazine (B122626) (DNPH). scholaris.ca

The migration of each compound is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org This value is characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and is used for identification purposes. libretexts.org In the analysis of newly synthesized hydrazine derivatives, TLC is invaluable for monitoring the progress of reactions, as demonstrated in the synthesis of N'-alkyl hydrazides and cyclotriphosphazene (B1200923) derivatives. scholaris.camdpi.com

Table 1: Representative TLC Conditions for Hydrazine Derivatives

| Analyte Type | Stationary Phase | Mobile Phase (v/v) | Visualization | Typical Rf Values |

|---|---|---|---|---|

| Hydrazone Derivatives | Silica Gel | Hexane / Ethyl Acetate (8:2) | UV Light | 0.45 imist.ma |

| Hydrazone Derivatives | Silica Gel | Hexane / Ethyl Acetate (2:8) | UV Light | 0.40 - 0.55 nanochemres.org |

| Substituted Guanazoles | Silica Gel | Ethyl Acetate / Ethanol (B145695) (1:2) | UV Light | Not Specified cdnsciencepub.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. lcms.cz It offers higher resolution, sensitivity, and speed compared to TLC. For polar compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane (B103800) or ODS), and the mobile phase is a polar solvent mixture, such as methanol or acetonitrile with water and a buffer. researchgate.netnih.gov

Direct analysis of small, highly polar hydrazines by HPLC can be challenging. Therefore, pre-column or post-column derivatization is frequently employed. This process involves reacting the analyte with a specific reagent to form a derivative that is more easily detectable, typically by a UV-Vis spectrophotometric detector. nais.net.cnresearchgate.net Aldehydes such as benzaldehyde, 2-hydroxy-1-naphthaldehyde, and 5-nitro-2-furaldehyde (B57684) are common derivatizing agents for hydrazines. nais.net.cnresearchgate.netgoogle.com The resulting hydrazone derivatives exhibit strong UV absorbance at specific wavelengths, significantly enhancing detection sensitivity. researchgate.netresearchgate.netgoogle.com For example, hydrazine derivatives formed with salicylaldehyde (B1680747) and 5-nitro-2-furaldehyde are monitored at 360 nm and 454 nm, respectively. researchgate.netresearchgate.net

The development of an HPLC method involves optimizing several parameters, including the column, mobile phase composition, gradient elution profile, flow rate, and detector wavelength, to achieve efficient separation of the target analyte from impurities and other components. researchgate.netnih.gov The identity of a compound is confirmed by its retention time under specific chromatographic conditions. Quantification is achieved by comparing the peak area of the analyte to that of a standard with a known concentration. sigmaaldrich.com

Table 2: HPLC Methods for the Analysis of Hydrazine and its Analogs

| Analyte | Derivatizing Agent | Column | Mobile Phase | Detection |

|---|---|---|---|---|

| Hydrazine | Salicylaldehyde | Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) | Buffer (Ammonium dihydrogen phosphate) / Methanol (25:75 v/v) | UV at 360 nm researchgate.net |

| Hydrazine, Methylhydrazine, 1,1-Dimethylhydrazine | 5-Nitro-2-furaldehyde | Reversed-phase column | Gradient elution with acetonitrile/water | UV at 454 nm researchgate.net |

| Hydrazine, Methylhydrazine, 1,1-Dimethylhydrazine | Benzaldehyde | Not Specified | Not Specified | Spectrophotometric nais.net.cn |

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. sigmaaldrich.com It is particularly suited for volatile and semi-volatile substances. In GC, a gaseous mobile phase (an inert carrier gas like helium or nitrogen) transports the sample through a stationary phase located in a long, thin column. sigmaaldrich.com Separation occurs based on the differential partitioning of analytes between the two phases.

Direct GC analysis of this compound and other hydrazines is often problematic due to their high polarity, low volatility, and thermal instability, which can lead to poor peak shape and degradation in the hot injection port or column. cdc.govnih.gov To overcome these limitations, derivatization is a crucial step. jfda-online.comsigmaaldrich.com This involves converting the polar functional groups (e.g., -NH2) into less polar, more volatile, and more thermally stable moieties. gcms.cz

Several derivatization strategies are available for hydrazines. One common approach is the formation of hydrazones by reacting the hydrazine with a ketone, such as acetone (B3395972). researchgate.net Silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is another widely used technique to increase volatility and stability. gcms.cz Alkylation and acylation are also effective methods. gcms.cz The choice of derivatizing reagent depends on the specific analyte and the desired chromatographic properties.

The derivatized analytes are then separated on a GC column, often one with a polar stationary phase like polyethylene (B3416737) glycol (e.g., HP-INNOWAX), which is suitable for nitrogen-containing compounds. colostate.eduresearchgate.net Detection can be accomplished using various detectors. A Flame Ionization Detector (FID) is a common universal detector, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity for nitrogen-containing compounds like hydrazine derivatives. cdc.govnih.gov For unequivocal identification, a Mass Spectrometer (MS) is coupled to the GC, allowing for both separation and structural confirmation based on the mass-to-charge ratio of fragmented ions. researchgate.netnih.gov

Table 3: GC Methods for the Analysis of Hydrazine Analogs

| Analyte | Derivatization Method | Column | Detector | Key Findings |

|---|---|---|---|---|

| Methylhydrazine | Reaction with acetone to form acetone methylhydrazone | Not Specified | GC-MS | Derivatization creates a more stable compound suitable for GC-MS analysis. researchgate.net |

| Hydrazine, Monomethylhydrazine | Reaction with 1,1,1-trifluoro-4-(3-thienyl) (CF3 enone) | Packed column | FID, GC-MS | Derivatization allows for selective determination and confirmation by GC-MS. researchgate.net |

| 1,1-Dimethylhydrazine | None specified (direct analysis of transformation products) | HP-INNOWAX (polar stationary phase) | Tandem MS (MRM mode) | Optimized for sensitive detection of various transformation products. researchgate.net |

Table of Compounds

| Compound Name |

|---|

| 1,1,1-trifluoro-4-(3-thienyl) |

| 1,1-Dimethylhydrazine |

| This compound |

| 2,4-dinitrophenylhydrazine |

| 2-hydroxy-1-naphthaldehyde |

| 4-Nitrobenzaldehyde |

| 5-nitro-2-furaldehyde |

| Acetone |

| Acetonitrile |

| Alumina |

| Ammonium (B1175870) dihydrogen phosphate |

| Benzaldehyde |

| Dichloromethane |

| Ethyl acetate |

| Helium |

| Hexane |

| Hydrazine |

| Methanol |

| Methylhydrazine |

| Nitrogen |

| Octadecylsilane |

| Pentafluorobenzaldehyde |

| Polyethylene glycol |

| Potassium permanganate |

| Salicylaldehyde |

| Silica gel |

| Trimethylsilyl |

Applications of 1 Methylhydrazinecarboxamide in Organic Synthesis and Advanced Materials Development

Precursor Role in the Synthesis of Inhibitor Scaffolds

The structural attributes of 1-Methylhydrazinecarboxamide make it a suitable precursor for constructing core heterocyclic systems found in various therapeutic inhibitors. Its ability to undergo acylation and subsequent cyclization is particularly useful in creating substituted triazole rings, which are prevalent in medicinal chemistry.

This compound has been explicitly utilized as a key starting material in the synthesis of compounds designed to inhibit Phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cellular functions like growth and survival, which are often dysregulated in cancer. In a multi-step synthesis of benzoxazepine-based PI3K inhibitors, this compound serves as the foundational component for creating a critical triazolone intermediate.

The synthesis involves an initial acylation of this compound to produce an acylated derivative, such as 2-isobutyryl-1-methylhydrazinecarboxamide. This intermediate is then subjected to an acid-catalyzed cyclization reaction to form the heterocyclic core, 3-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one. This triazolone scaffold is subsequently incorporated into the larger benzoxazepine structure to yield the final PI3K inhibitor.

Table 1: Synthesis of Triazolone Intermediate for PI3K Inhibitors

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Isobutyryl chloride, Triethylamine | 2-Isobutyryl-1-methylhydrazinecarboxamide | |

| 2-Isobutyryl-1-methylhydrazinecarboxamide | 10-Camphorsulfonic acid | 3-Isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one |

Utilization in the Preparation of Bioactive Compound Scaffolds

Beyond its role in PI3K inhibitor synthesis, this compound is a precursor for other classes of compounds with demonstrated biological activity, including antimicrobial and anti-inflammatory agents.

The semicarbazide (B1199961) moiety is a well-established pharmacophore in the design of antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their potential to combat microbial infections. Research has been conducted on 1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-4-methylsemicarbazide derivatives, which have shown promising antibacterial activity.

Furthermore, semicarbazones derived from 4-methylsemicarbazide have been investigated for their biological activities. Studies have found that certain nitrofuryl-containing semicarbazones, synthesized using 4-methylsemicarbazide as a starting point, exhibited high antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values ranging from 8–32 μg/mL. The pyrazoline scaffold, which can be synthesized using the related precursor 4-methylthiosemicarbazide, is also associated with fungicidal properties.

Table 2: Examples of Antimicrobial Scaffolds Derived from 4-Methylsemicarbazide

| Compound Class | Specific Derivative/Scaffold | Reported Activity | Reference |

|---|---|---|---|

| Quinoline (B57606) Semicarbazides | 1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-4-methylsemicarbazide | Antibacterial | |

| Nitrofuryl Semicarbazones | Nitrofuryl-containing semicarbazones | Antibacterial & Antifungal | |

| Pyrazolines* | 5-(4-bromophenyl)-N-methyl-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Fungicidal |

*Synthesized using the thio-analogue, 4-methylthiosemicarbazide.

The core structures derived from this compound are also found in compounds with potential anti-inflammatory effects. While direct synthesis and testing of anti-inflammatory drugs starting from this compound is not extensively documented, the resulting scaffolds are known for this activity. For instance, various quinoline derivatives have been reported to possess anti-inflammatory properties. The synthesis of quinoline-based 4-methylsemicarbazides thus represents a pathway toward novel anti-inflammatory agents. Similarly, 2-pyrazoline (B94618) derivatives, which can be formed from precursors like 4-methylsemicarbazide, are a class of compounds that have gained considerable attention for their anti-inflammatory activities.

Contributions to Novel Organic Synthesis Methodologies

This compound contributes to organic synthesis not only as a building block for bioactive molecules but also in the study of chemical reactivity and reaction mechanisms. Its derivatives, specifically aldehyde semicarbazones, have been central to studies on ring-chain isomerism.

Research investigating the cycloisomerization of aldehyde semicarbazones found that, unlike other analogues, those derived from 4-methylsemicarbazide did not cyclize under the specific acidic or neutral conditions tested. This finding is methodologically significant as it helps define the scope and limitations of such cyclization reactions. By establishing which substrates are unreactive under certain conditions, these studies provide crucial information for synthetic chemists, preventing unproductive reaction pathways and guiding the rational design of synthetic routes toward heterocyclic products like 1,2,4-triazol-3-ones. The successful use of this compound to form a triazolone ring in the synthesis of PI3K inhibitors further establishes its methodological utility in constructing important heterocyclic cores.

Applications in Taste Receptor Ligand Research and Modulation Assays

The application of this compound extends into the field of sensory science, specifically in the research of taste modulation. The compound has been synthesized in the context of developing molecules that can inhibit or block bitter taste. Bitter taste is mediated by a family of G protein-coupled receptors known as T2Rs.

In a patent describing compounds for blocking the bitter taste elicited by various substances, this compound is listed as a product in a synthesis example. The research in this area involves assays that measure the modulation of the T2R signal transduction pathway, often by monitoring changes in intracellular calcium (Ca2+) levels using fluorescent dyes. The inclusion of this compound in this research highlights its potential as a scaffold or intermediate in the discovery of novel taste modulators, which have applications in the food, beverage, and pharmaceutical industries.

Advanced Analytical Methodologies for Research on 1 Methylhydrazinecarboxamide

Development and Validation of Quantitative Analytical Procedures

The development of a quantitative analytical procedure is fundamental for accurately determining the concentration of 1-Methylhydrazinecarboxamide. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. The development process involves a systematic approach to optimize separation and detection, followed by rigorous validation to ensure the method is reliable, reproducible, and fit for its intended purpose.

Method development typically focuses on:

Column Selection: A reversed-phase column, such as a C18, is often suitable for separating polar analytes like this compound.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is optimized to achieve good peak shape and resolution.

Detector Selection: A Diode-Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance is commonly used for quantification.

Once developed, the method undergoes validation according to guidelines from the International Conference on Harmonisation (ICH). Key validation parameters are assessed to demonstrate the method's performance.

Table 1: Key Validation Parameters for a Quantitative HPLC Method

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) > 0.999. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike recovery studies. | Recovery between 80% and 120%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The analyte peak should be free from interference from other components. |

High-Resolution Spectroscopic Methods in Compound Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR spectra would provide key information.

In the ¹H NMR spectrum, distinct signals would be expected for the methyl (CH₃) protons, the amide (CONH₂) protons, and the hydrazine (B178648) (NH) proton. The chemical shifts of the NH and NH₂ protons can be broad and their positions can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would show two signals corresponding to the methyl carbon and the carbonyl carbon of the amide group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by specific absorption bands. The most prominent peak would be the strong C=O (carbonyl) stretching vibration of the amide group, typically found in the 1630-1690 cm⁻¹ region. Additionally, N-H stretching vibrations from the amide and hydrazine groups would appear as broad bands in the 3200-3500 cm⁻¹ region.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Feature | Approximate Position |

|---|---|---|

| ¹H NMR | Methyl Protons (CH₃) | ~2.5-3.0 ppm (singlet) |

| Amide Protons (NH₂) | ~6.0-8.0 ppm (broad singlet) | |

| Hydrazine Proton (NH) | Variable, broad signal | |

| ¹³C NMR | Methyl Carbon (CH₃) | ~30-40 ppm |

| Carbonyl Carbon (C=O) | ~160-170 ppm | |

| IR Spectroscopy | N-H Stretch (Amide & Hydrazine) | 3200-3500 cm⁻¹ (broad) |

| C=O Stretch (Amide) | 1630-1690 cm⁻¹ (strong, sharp) |

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of separating this compound from reaction mixtures, starting materials, and potential impurities. The choice of technique depends on the compound's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC): As a polar and non-volatile compound, this compound is well-suited for analysis by HPLC. Reversed-phase HPLC is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase. This allows for the effective separation of the analyte from less polar impurities. For highly polar compounds or related impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography may also be employed.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its high polarity and low volatility. However, GC can be used following a derivatization step. In this process, the analyte is chemically modified to create a more volatile and less polar derivative. For example, hydrazine compounds can react with carbonyl compounds like acetone (B3395972) to form hydrazones, which are more amenable to GC separation and analysis.

Impurity Profiling and Trace Analysis Methodologies

Impurity profiling involves the detection, identification, and quantification of impurities in a drug substance. Given that impurities can affect the quality and safety of a compound, highly sensitive methods are required for their analysis at trace levels.

The methodologies for trace analysis of this compound or related impurities often require high sensitivity and selectivity. Due to its reactivity, the compound itself could be an impurity in other synthetic processes. Methods for detecting trace levels of related hydrazine compounds, such as methylhydrazine, often rely on derivatization followed by a sensitive detection technique.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose, especially after derivatization. It can provide detection limits in the parts-per-million (ppm) range. Similarly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can offer extremely low limits of detection, often in the nanogram per milliliter (ng/mL) or microgram per liter (µg/L) range, without the need for derivatization. These techniques are crucial for ensuring the purity of the final compound.

Implementation of Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis. They are essential for the unambiguous identification and quantification of analytes in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound, this technique is primarily used for impurity profiling after derivatization. The GC separates the derivatized analyte or impurities, and the mass spectrometer provides their mass spectra, which act as a molecular fingerprint, allowing for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for the analysis of this compound. It allows for the direct analysis of the compound without derivatization. The HPLC system separates the analyte from other components in the sample, and the separated compound is then introduced into the mass spectrometer. Using tandem mass spectrometry (LC-MS/MS), specific parent-to-product ion transitions can be monitored, offering exceptional selectivity and sensitivity for quantification, even in complex biological or environmental matrices.

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Primary Application | Advantages | Limitations |

|---|---|---|---|

| GC-MS | Impurity profiling; analysis of volatile degradation products. | High separation efficiency; provides structural information for identification. | Requires derivatization for the primary analyte due to its polarity and low volatility. |

| LC-MS/MS | Quantitative analysis; purity determination; metabolite identification. | High sensitivity and selectivity; no derivatization required; suitable for polar and non-volatile compounds. | Matrix effects can sometimes suppress ion formation, requiring careful method development. |

Q & A

Q. What are the optimal synthetic routes for 1-Methylhydrazinecarboxamide, and how can purity be maximized?

The synthesis of this compound derivatives typically involves condensation reactions. A validated approach includes refluxing acid hydrazides (e.g., 1-methylhydrazinecarboxylic acid hydrazide) with aromatic aldehydes or isocyanates in ethanol for 5–6 hours, followed by crystallization from dimethylformamide or ethanol . For purity optimization, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in polar solvents is recommended. Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates using FT-IR (e.g., C=O stretch at ~1650 cm⁻¹) ensures structural fidelity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 reverse-phase column and acidic mobile phase (e.g., 0.1 M HCl with 0.1% phosphomolybdic acid) provides robust quantification . Spectrophotometric methods, such as derivatization with phosphomolybdic acid to form colored complexes, are also effective for low-concentration detection (detection limit: ~0.1 µg/mL) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Hydrazine derivatives are potential carcinogens. Adhere to NIOSH exposure limits (0.03 ppm for hydrazines over 2 hours) and OSHA’s 8-hour permissible limit (1 ppm) . Use fume hoods, nitrile gloves, and sealed containers to minimize inhalation/contact. In case of exposure, rinse skin with soap/water and eyes with saline; seek immediate medical evaluation . Waste disposal must comply with EPA regulations for hydrazine analogs (report spills ≥1 lb) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the β-glucuronidase inhibition activity of this compound derivatives?

To investigate inhibition mechanisms, conduct enzyme kinetics assays (e.g., Lineweaver-Burk plots) using recombinant β-glucuronidase. Monitor substrate hydrolysis (e.g., p-nitrophenyl-β-D-glucuronide) spectrophotometrically at 405 nm. Competitive inhibition is indicated if Km increases with inhibitor concentration, while uncompetitive inhibition shows reduced Vmax and Km. Molecular docking (AutoDock Vina) can predict binding affinities to active-site residues (e.g., Glu413, Tyr472), validated by mutagenesis studies .

Q. What structural modifications enhance the antioxidant activity of this compound analogs?

Introducing electron-donating groups (e.g., methoxy or hydroxy substituents) on aromatic rings improves radical scavenging. For example, 1-(2’-hydroxy-3’-methoxybenzylidene) derivatives exhibit enhanced DPPH radical inhibition (IC₅₀ = 12 µM vs. 45 µM for unsubstituted analogs) due to resonance stabilization of phenoxyl radicals . Substituent positioning also matters: para-methoxy groups increase lipid peroxidation inhibition by 30% compared to ortho-substituted analogs .

Q. How should researchers resolve contradictions in pharmacological data across studies?

Contradictions in IC₅₀ values or toxicity profiles may arise from variability in assay conditions (e.g., pH, temperature) or compound purity. To address this:

- Triangulate methods : Validate cytotoxicity data using both MTT and trypan blue exclusion assays.

- Standardize protocols : Follow NIH guidelines for cell culture (e.g., passage number ≤20, serum-free media).

- Replicate independently : Collaborate with external labs to confirm results, as seen in multi-institutional β-glucuronidase studies .

Methodological Notes

- Synthetic reproducibility : Document reflux times, solvent ratios, and cooling rates to ensure batch consistency .

- Statistical rigor : Report IC₅₀ values with 95% confidence intervals (n ≥ 3) and use ANOVA with post-hoc Tukey tests for group comparisons .

- Ethical compliance : Adhere to IARC and ACGIH carcinogenicity classifications; avoid in vivo testing without institutional approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.